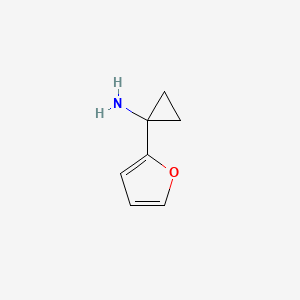

1-(Furan-2-yl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKLFVBDULKZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclopropanamine and Furan Moieties in Chemical Synthesis and Theoretical Studies

The interest in 1-(Furan-2-yl)cyclopropanamine stems from the inherent chemical and biological importance of its two core components: the cyclopropanamine and furan (B31954) moieties.

The cyclopropane (B1198618) ring , a three-membered carbocycle, is the smallest stable cycloalkane. Its high ring strain results in unique bonding characteristics, with the carbon-carbon bonds exhibiting a higher p-character than typical alkanes. This "pseudo-unsaturated" nature allows cyclopropane and its derivatives to participate in a variety of ring-opening reactions, making them versatile building blocks in organic synthesis. The introduction of an amine group to form cyclopropanamine further enhances its utility, providing a nucleophilic center and a handle for further functionalization. Cyclopropylamines are found in a number of biologically active molecules and are considered valuable scaffolds in drug discovery.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. researchgate.net Its aromaticity, arising from the delocalization of six π-electrons, makes it more reactive than benzene (B151609) in electrophilic substitution reactions. researchgate.net The furan nucleus is a common motif in natural products and is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govevitachem.com Furan derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The oxygen atom in the furan ring can also act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.

The combination of these two moieties in this compound is of significant interest for several reasons. The electron-rich furan ring can influence the reactivity of the adjacent cyclopropane ring. From a medicinal chemistry perspective, the rigid cyclopropane scaffold can act as a conformational constraint, while the furan ring can participate in π-stacking interactions or hydrogen bonding, potentially leading to enhanced binding affinity and selectivity for biological targets. Theoretical studies on related furan-cyclopropane conjugates are crucial for understanding the interplay between the electronic properties of the furan ring and the strained cyclopropane system, which can guide the design of new synthetic methodologies and novel molecules with desired properties.

Historical Context of Cyclopropylamine and Furan Chemistry Leading to 1 Furan 2 Yl Cyclopropanamine Research

The journey towards the synthesis and study of 1-(Furan-2-yl)cyclopropanamine is built upon a rich history of advancements in both cyclopropane (B1198618) and furan (B31954) chemistry.

The chemistry of cyclopropanes dates back to the late 19th century with the pioneering work of August Freund. However, it was the development of new synthetic methods in the 20th century, such as the Simmons-Smith reaction, that made cyclopropanes more accessible and spurred intensive research into their reactivity and applications. The synthesis of cyclopropylamines presented its own set of challenges, with early methods often being harsh and low-yielding. The development of more efficient and stereoselective methods for their preparation has been a significant area of research, enabling their incorporation into more complex molecules.

The chemistry of furans has an equally long and storied history, with early investigations focusing on compounds derived from natural sources. The Paal-Knorr synthesis, discovered in the late 19th century, provided a general method for the synthesis of furans from 1,4-dicarbonyl compounds and remains a cornerstone of furan chemistry today. researchgate.net Over the years, a vast array of methods for the synthesis and functionalization of furans has been developed, driven by their importance in various scientific disciplines. nih.gov

The convergence of these two fields of research to create molecules like this compound is a more recent development. The impetus for synthesizing such hybrid molecules comes from the increasing demand for novel chemical entities in drug discovery and materials science. The logical progression was to combine these two valuable synthons to explore the resulting physicochemical and biological properties. The development of modern catalytic methods, such as transition-metal-catalyzed cyclopropanation reactions, has been instrumental in making the synthesis of furan-containing cyclopropanes more feasible and efficient. nih.gov

Scope and Research Challenges Associated with 1 Furan 2 Yl Cyclopropanamine Chemistry

Strategies for Cyclopropane Ring Formation in Furan-Substituted Systems

The construction of the cyclopropane ring onto a furan scaffold is a pivotal step in the synthesis of this compound. Several classical and modern synthetic methods have been adapted and optimized for this purpose.

Cyclopropanation Reactions for Furan-Containing Cyclopropylamine (B47189) Skeletons

Cyclopropanation reactions are fundamental to the synthesis of cyclopropyl-containing molecules. In the context of furan-substituted systems, these reactions involve the addition of a carbene or carbenoid to a furan-containing alkene. A common approach involves the reaction of a furan derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium(II) or copper complexes. For instance, Rh(II)-catalyzed cyclopropanation of furans has been shown to be an efficient method for producing the corresponding cyclopropane derivatives. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, which is crucial for the synthesis of specific stereoisomers.

Another approach involves the Simmons-Smith reaction, which utilizes a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. libretexts.org This method is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org While not explicitly detailed for this compound in the provided results, this method is a general and powerful tool for cyclopropanation.

Furthermore, the reaction of diazomethane (B1218177) with α,β-unsaturated sulfones containing a 5-nitrofuran group has been reported to yield cyclopropane derivatives directly, bypassing the typical pyrazoline intermediate. chempap.org This suggests that the electronic properties of the furan substituent can significantly influence the reaction pathway.

Carbene and Carbenoid-Mediated Approaches to Cyclopropylamine Skeletons

Carbenes and carbenoids are highly reactive intermediates that are central to many cyclopropanation reactions. libretexts.org The generation of a carbene, a neutral molecule with a divalent carbon atom, allows for its addition to a double bond to form a cyclopropane ring. libretexts.org For furan-containing substrates, this can be achieved by treating a suitable precursor, such as a diazo compound, with heat, light, or a metal catalyst.

Rhodium-catalyzed decomposition of furyl-tethered 1-sulfonyl-1,2,3-triazoles can generate α-iminocarbenoid species. nih.gov These intermediates can then undergo intramolecular reactions with the furan ring, leading to complex heterocyclic frameworks that can be precursors to cyclopropylamines. nih.gov

The choice of carbene or carbenoid source is critical. For example, dichlorocarbene, generated from chloroform (B151607) and a strong base, readily adds to alkenes to form dichlorocyclopropanes. libretexts.org While this introduces halogen atoms that may require subsequent removal, it provides a reliable method for constructing the three-membered ring.

[3+2] Cycloaddition Strategies for Cyclopropane Ring Construction

[3+2] cycloaddition reactions offer an alternative pathway to cyclopropane-containing structures. While not directly forming a cyclopropane ring in a single step, they can generate precursors that can be converted to the desired product. For instance, the reaction of furans with certain dipolarophiles can lead to bicyclic adducts. researchgate.net These adducts can then undergo further transformations, such as ring-opening or rearrangement, to yield cyclopropane derivatives.

A notable example involves the rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles with furans, which can proceed through domino transformations of a key reaction intermediate. nih.gov Similarly, a base-catalyzed [3+2] cycloaddition of propargylamines and aldehydes has been developed for the synthesis of substituted furans, which could potentially be adapted to create precursors for cyclopropanation. rsc.org

Amination and Reductive Amination Processes for Cyclopropanamine Moiety Incorporation

Once the furan-substituted cyclopropane skeleton is in place, the introduction of the amine group is the next critical step. Reductive amination is a widely used and versatile method for this transformation. libretexts.orgorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent to form an amine. libretexts.org For the synthesis of this compound, a furan-substituted cyclopropyl (B3062369) ketone would be the key starting material.

The mechanism of reductive amination typically proceeds through the formation of an imine intermediate, which is then reduced to the amine. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.comyoutube.com The choice of reducing agent can be important to avoid side reactions, such as the reduction of the carbonyl group before imine formation. youtube.com

Direct nucleophilic substitution on a suitable cyclopropyl halide or sulfonate with an amine source is another potential route, although this can be challenging due to the unique electronic properties and potential for ring-opening of the cyclopropane ring.

Cyclization-Based Approaches Involving Furan Precursors

Cyclization reactions starting from acyclic or larger ring furan precursors can also be employed to construct the cyclopropylamine moiety. An intramolecular rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles with furans has been explored, leading to various heterocyclic structures. nih.gov While not directly yielding this compound, the resulting products could serve as advanced intermediates.

Another strategy involves the oxidative cyclization of carbanions. A one-pot method for the synthesis of cyclopropane-fused bicyclic amidines has been developed based on a CuBr₂-mediated oxidative cyclization of carbanions. nih.gov This approach provides access to 3-azabicyclo[n.1.0]alkane frameworks, which are structurally related to cyclopropylamines. nih.gov

Furthermore, the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to prop-2-en-1-ones via oxidative furan dearomatization and subsequent cyclization. nih.gov These types of transformations highlight the versatility of the furan ring in constructing complex molecular architectures that could be precursors to the target compound.

Asymmetric Synthesis of Chiral this compound and Stereoisomers

The development of asymmetric methods to synthesize enantiomerically pure this compound is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Stereoselective cyclopropanation reactions are a key strategy. The use of chiral catalysts in carbene addition reactions can induce enantioselectivity. For example, Rh(II) catalysts with chiral ligands have been successfully used for the enantioselective cyclopropanation of furans, achieving high enantiomeric excess (up to 98% ee). nih.gov Similarly, copper(I)-bisoxazoline catalyzed cyclopropanation of furans has been developed for the stereoselective synthesis of cis-fused furo[2,3-b]furan intermediates, demonstrating excellent regio-, diastereo-, and enantioselectivity. semanticscholar.org

Organocatalysis also offers powerful tools for asymmetric synthesis. For instance, organocatalytic [4+2] cycloaddition reactions have been developed for the synthesis of chiral spirocyclic scaffolds. nih.gov While not directly applied to this compound in the provided results, the principles of using chiral organocatalysts to control stereochemistry are broadly applicable.

Another approach involves the resolution of a racemic mixture of this compound or a precursor. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Enantioselective Cyclopropanation Techniques

The creation of specific stereoisomers of this compound often relies on enantioselective cyclopropanation reactions. These methods introduce the three-membered ring with a high degree of control over the spatial arrangement of its substituents.

Rhodium(II)-catalyzed reactions have emerged as a powerful tool for the asymmetric cyclopropanation of furans. acs.orgfigshare.com Specifically, the use of chiral dirhodium(II) catalysts, such as Rh₂(S-TCPTTL)₄, has demonstrated high efficiency and selectivity, achieving up to 98% enantiomeric excess (ee). acs.orgfigshare.com These reactions typically involve the decomposition of a diazo compound in the presence of the furan substrate and the chiral catalyst. The catalyst directs the approach of the carbene to the furan, favoring the formation of one enantiomer of the cyclopropane product over the other.

Another approach involves the use of copper(I) catalysts in conjunction with chiral bis(oxazoline) ligands. acs.org This catalytic system has also proven effective in the asymmetric cyclopropanation of furans, providing access to valuable chiral building blocks. acs.org Furthermore, biocatalytic methods are being explored, utilizing engineered enzymes to perform enantioselective cyclopropanations. nih.gov These enzymatic approaches offer the potential for high stereocontrol under mild reaction conditions. nih.gov

Diastereoselective Synthesis Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound derivatives, this often involves the cyclopropanation of a furan derivative that already contains a chiral center.

One established method is the Wenkert reaction, which demonstrates that the conversion of furans with acceptor diazo esters proceeds in a highly diastereoselective manner. acs.org The ester group is preferentially oriented on the convex face of the resulting bicyclic system. acs.org This inherent diastereoselectivity can be exploited to synthesize specific diastereomers of furan-containing cyclopropanes.

Multicomponent reactions offer another avenue for diastereoselective synthesis. For instance, a three-component reaction between alkynyl enones, aldehydes, and secondary amines, catalyzed by an indium catalyst, can produce highly substituted cyclopenta[c]furan derivatives with good to excellent diastereomeric ratios. nih.govdiva-portal.orgnih.gov The stereochemical outcome of these reactions can often be influenced by the steric bulk of the reactants, with less hindered amines leading to improved diastereoselectivity. nih.gov Additionally, iodine-promoted iodocyclization of vinylcyclopropane (B126155) precursors can yield cyclopropane-fused tetrahydrofurans as a mixture of diastereomers that may be separable by chromatography. smolecule.com

Chiral Auxiliary and Catalytic Asymmetric Transformations

Chiral auxiliaries are temporary chiral groups that are incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral cyclopropane-carboxaldehydes, which can be precursors to compounds like this compound. nih.govrsc.org A three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, a directed cyclopropanation, and a retro-aldol cleavage can afford enantiopure cyclopropane-carboxaldehydes with high enantiomeric excess (>95% ee). nih.govrsc.org

Catalytic asymmetric transformations, as mentioned in the enantioselective section, are a cornerstone of modern stereoselective synthesis. In addition to rhodium and copper catalysts, cobalt(II) complexes of porphyrins have been identified as effective metalloradical catalysts for cyclopropanation. nih.gov These catalysts operate through a unique Co(III)-carbene radical intermediate. nih.gov Furthermore, strong and confined acids have been shown to catalyze highly enantioselective fragmentations of certain cyclopropanes, suggesting the involvement of cycloproponium ion intermediates. nih.gov

Diastereomeric and Enantiomeric Resolution Strategies

Resolution is a technique used to separate a mixture of stereoisomers. This can be particularly useful when a stereoselective synthesis is not perfectly efficient or when a racemic mixture is produced.

Diastereomeric resolution involves converting a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Enantiomeric resolution often employs chiral chromatography, where the stationary phase of the chromatography column is chiral. This allows for the differential interaction of the enantiomers with the stationary phase, leading to their separation. For example, the diastereomeric mixture of isomers produced in iodine-promoted lactol formation can be resolved using chromatography. smolecule.com

Advanced Derivatization and Functionalization Reactions of the this compound Core

Once the core structure of this compound is synthesized, it can be further modified to create a diverse range of derivatives. This functionalization can occur at the furan ring or the amine nitrogen.

Functionalization at the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.comchemicalbook.com Due to the electron-donating nature of the oxygen atom, these reactions preferentially occur at the 2- and 5-positions of the furan ring. chemicalbook.compearson.commatanginicollege.ac.in

Common electrophilic substitution reactions applicable to the furan ring include:

Nitration: Introduction of a nitro group (-NO₂). numberanalytics.com

Halogenation: Introduction of a halogen atom (e.g., -Br). numberanalytics.compearson.com

Formylation: Introduction of a formyl group (-CHO). numberanalytics.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). youtube.com

It is important to note that the reactivity of the furan ring can be influenced by the substituents already present. matanginicollege.ac.in The conditions for these reactions must be carefully chosen, as furan is sensitive to strong acids, which can lead to polymerization or ring-opening. matanginicollege.ac.inrsc.org

Beyond electrophilic substitution, other functionalization strategies include:

Metal-catalyzed cross-coupling reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the furan ring.

Oxidative dearomatization: This process can transform the furan ring into other functionalized structures. nih.gov

Ring-expansion reactions: Under certain conditions, 2-metalated furans can undergo ring-expansion to form aluminacycles. researchgate.net

Functionalization at the Amine Nitrogen

The primary amine group of this compound is a nucleophilic center and can readily undergo a variety of functionalization reactions.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved using alkylating agents. nih.gov While traditional reagents like alkyl halides can be used, greener alternatives like dialkyl carbonates are gaining traction. nih.gov The use of catalysts, such as copper-zirconium bimetallic nanoparticles, can enhance the selectivity of N-alkylation with less reactive reagents. nih.gov

N-Acylation: The reaction of the amine with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. This is a common transformation to introduce a wide range of functional groups and modify the properties of the parent amine.

These derivatization strategies allow for the synthesis of a vast library of this compound analogs with diverse chemical and physical properties.

Functionalization on the Cyclopropane Ring

The inherent ring strain of the cyclopropane moiety in this compound and its derivatives renders it susceptible to various ring-opening reactions, providing a key pathway for functionalization. These reactions typically proceed via cleavage of one of the carbon-carbon bonds of the three-membered ring, driven by the release of strain energy. The regioselectivity of the ring opening is significantly influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions.

A notable pathway for the functionalization of the cyclopropane ring in compounds analogous to this compound is through electrophilic ring-opening. Research on trans-2-phenylcyclopropylamine hydrochloride, a close structural analog, has demonstrated that the reaction with superacids leads to the cleavage of the distal C2-C3 bond of the cyclopropane ring. nih.gov This regioselectivity is attributed to the electronic effects of the substituents. The σ-withdrawing ammonium (B1175870) group is thought to weaken the distal bond, and charge-charge repulsion in the transition state further favors this cleavage pathway. nih.gov

In this process, the cyclopropane ring is protonated, leading to the formation of a dicationic intermediate. This reactive species can then be trapped by nucleophiles. For instance, in the presence of benzene (B151609), a Friedel-Crafts-type reaction occurs, resulting in the formation of a new carbon-carbon bond and yielding a 1,3-difunctionalized propane (B168953) derivative. nih.gov This type of reaction highlights a powerful strategy for introducing aromatic substituents onto the hydrocarbon backbone resulting from the cyclopropane ring opening.

While specific studies on this compound are limited, the reactivity of other electrophilic cyclopropanes further supports the potential for functionalization through nucleophilic attack. Cyclopropanes bearing electron-withdrawing groups are known to react with a variety of nucleophiles, such as thiophenolates, leading to regioselective ring-opening. nih.gov In the case of 2-aryl-substituted cyclopropanes, the nucleophilic attack often occurs at the carbon atom already bearing the aryl substituent. nih.gov This suggests that the furan ring in this compound could similarly direct nucleophilic attack.

The table below summarizes the key findings from studies on analogous cyclopropylamine derivatives, which can be extrapolated to predict the reactivity of the cyclopropane ring in this compound.

| Starting Material Analogue | Reagents | Key Transformation | Product Type | Ref. |

| trans-2-Phenylcyclopropylamine HCl | Superacid (e.g., CF₃SO₃H), Benzene | Electrophilic ring-opening at the distal C2-C3 bond followed by Friedel-Crafts reaction. | 1,3-Diphenylpropylamine derivative | nih.gov |

| Amide derivative of tranylcypromine | Superacid, Benzene | Electrophilic ring-opening at the distal C2-C3 bond followed by reaction with benzene. | N-(1,1-Diphenylpropan-2-yl)benzamide | nih.gov |

| 2-Aryl-substituted cyclopropane-1,1-dicarbonitriles | Thiophenolates | Nucleophilic ring-opening at the C2 position. | 2-(2-(Arylthio)ethyl)malononitrile derivative | nih.gov |

These examples collectively suggest that the primary mode of functionalization on the cyclopropane ring of this compound would involve ring-opening reactions. The specific outcomes would be dependent on the choice of electrophiles or nucleophiles and the reaction conditions employed. Such transformations offer a versatile platform for the synthesis of a variety of acyclic compounds with defined substitution patterns, originating from the unique strained ring system of the parent cyclopropanamine.

Mechanistic Investigations of Cyclopropane Ring Transformations

The high ring strain of the cyclopropane ring in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often the driving force for complex molecular reorganizations.

Ring-Opening Reactions and Subsequent Cascade Processes

The release of ring strain is a powerful thermodynamic driving force for the reactions of cyclopropanes. In the case of this compound, the presence of the amino group and the furan ring can influence the mode of ring-opening and enable subsequent cascade reactions, leading to the formation of more complex molecular architectures.

While specific studies on the ring-opening of this compound are not extensively documented, the principles of cyclopropane chemistry suggest that the ring can be opened under various conditions, including acid catalysis, metal catalysis, or radical initiation. For instance, acid-catalyzed ring-opening would likely proceed via protonation of the amino group or the furan ring, followed by cleavage of a C-C bond in the cyclopropane ring to form a carbocationic intermediate. The stability of this intermediate would be influenced by the electronic properties of the furan ring.

Cascade reactions initiated by the ring-opening of a cyclopropane fused to another ring system have been reported. For example, the cyclization of (arylmethylidene)cyclopropanes can be initiated by the addition of a radical to the double bond, followed by ring-opening and subsequent intramolecular cyclization to form dihydronaphthalenes colab.ws. Although not a direct analogue, this illustrates the potential for the furan ring in this compound to participate in cascade sequences following the initial ring-opening of the cyclopropane.

A study on the [3+2] cycloaddition of a furan-imine oxide with styrene (B11656) provides insight into the potential for cascade reactions involving the furan moiety, although it does not directly involve a cyclopropane ring rsc.org. This highlights the furan ring's ability to participate in complex, multi-step transformations.

Rearrangement Reactions (e.g., Cloke-Wilson, 1-Aza-Cope, Thioimidate Cyclopropane)

The unique structural arrangement of this compound and its derivatives makes it a potential substrate for several named rearrangement reactions.

Cloke-Wilson Rearrangement: The Cloke-Wilson rearrangement involves the transformation of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into five-membered heterocyclic compounds such as dihydrofurans, dihydrothiophenes, or dihydropyrroles, respectively nih.govslideshare.net. This reaction is driven by the release of ring strain. For a derivative of this compound, such as an imine formed from the condensation of the amine with an aldehyde or ketone, a Cloke-Wilson type rearrangement could be envisioned. The reaction can be promoted thermally or by the use of Brønsted or Lewis acids nih.govslideshare.net. A review on the Cloke-Wilson rearrangement mentions its application in the synthesis of various five-membered heterocycles, and a one-pot synthesis of multisubstituted furans has been demonstrated that involves a Cloke-Wilson rearrangement as a key step nih.govresearchgate.net.

1-Aza-Cope Rearrangement: The aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift wikipedia.org. For this compound to undergo a 1-aza-Cope rearrangement, it would first need to be converted into an N-alkenyl derivative. The release of cyclopropane ring strain can facilitate this type of rearrangement, allowing it to proceed at lower temperatures than the all-carbon Cope rearrangement wikipedia.org. The reaction often proceeds through a chair-like transition state and can be part of a cascade sequence, such as the aza-Cope/Mannich reaction, which is a powerful tool for the synthesis of complex cyclic molecules wikipedia.org.

Thioimidate Cyclopropane Rearrangement: There is limited specific information available in the searched literature regarding thioimidate cyclopropane rearrangements involving this compound. However, a review on the Cloke-Wilson rearrangement does mention the thioimidate cyclopropane rearrangement as a related transformation nih.gov. This suggests that a derivative of this compound containing a thioimidate functionality could potentially undergo such a rearrangement.

Radical Pathways Involving the Cyclopropylamine Moiety

Radical reactions provide a powerful avenue for the transformation of cyclopropane-containing molecules. The cyclopropylamine moiety can be involved in various radical pathways, often initiated by the opening of the strained three-membered ring.

While specific studies on the radical pathways of this compound are scarce, general principles from related systems can be applied. For instance, radical cyclization reactions of cyclopropane derivatives have been shown to proceed via the formation of a cyclopropyl-substituted carbon radical, which can then undergo ring-opening nih.gov. The resulting radical intermediate can then participate in further reactions, such as cyclization onto an adjacent aromatic ring nih.gov. In the context of this compound, a radical generated on the nitrogen or an adjacent carbon could initiate a sequence of events leading to complex polycyclic structures.

A review on thiyl radicals highlights their use in initiating carbocyclization cascades mdpi.com. While not directly involving an amine, this demonstrates the potential for radical-initiated cyclizations in related systems. Furthermore, the synthesis of functionalized cyclopropanes via a radical addition-polar cyclization cascade has been reported, showcasing the versatility of radical chemistry in constructing and functionalizing cyclopropane rings nih.gov.

Reactivity of the Furan Moiety in this compound

The furan ring in this compound is an electron-rich aromatic system that readily participates in a variety of reactions, including electrophilic substitutions and cycloadditions. Its reactivity can be influenced by the presence of the cyclopropylamine substituent.

Electrophilic and Nucleophilic Reactions on the Furan Ring

Electrophilic Reactions: Furan is highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (the other α-position) in 2-substituted furans numberanalytics.comchemicalbook.compearson.com. This is due to the ability of the oxygen atom to stabilize the intermediate cation through resonance. Common electrophilic substitution reactions of furan include nitration, halogenation, sulfonation, and Friedel-Crafts reactions youtube.comallaboutchemistry.net. However, the high reactivity of the furan ring also makes it susceptible to polymerization under strong acidic conditions, necessitating the use of mild reagents allaboutchemistry.net. For this compound, electrophilic attack would be expected to occur at the C5 position of the furan ring.

Nucleophilic Reactions: The electron-rich nature of the furan ring generally makes it unreactive towards nucleophiles under standard conditions. However, the introduction of strong electron-withdrawing groups on the furan ring can facilitate nucleophilic aromatic substitution. There is no specific information in the provided search results regarding nucleophilic reactions on the furan ring of this compound.

Oxidative and Reductive Transformations of the Furan Unit

Oxidative Transformations: The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For example, oxidation of furan can yield succinaldehyde (B1195056) allaboutchemistry.net. In a study on the oxidative rearrangement of furan-2-carboximidamides, oxidation with (dicarboxyiodo)benzenes led to the formation of N1-acyl-N1-(2-furyl)ureas via a carbodiimide (B86325) intermediate rsc.orgresearchgate.net. This highlights that the furan ring can remain intact under certain oxidative conditions while functional groups attached to it react. Furthermore, cytochrome P450 monooxygenases have been shown to catalyze the formation of furan and lactone rings in certain natural products nih.gov. A study on the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones involved an oxidative furan dearomatization step nih.gov.

Reductive Transformations: The furan ring can be reduced to tetrahydrofuran (B95107) through catalytic hydrogenation allaboutchemistry.net. This transformation is a common method for the synthesis of saturated five-membered oxygen heterocycles. The synthesis of various furan-containing bioactive compounds often involves steps where the furan ring is either formed or modified, and in some cases, reduction of a part of the molecule while preserving the furan ring is a key challenge nih.gov.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Unit

The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comrsc.org The reactivity of the furan system in these reactions is significantly modulated by the nature of its substituents. mdpi.comrsc.org The 1-cyclopropanamine group at the C2 position functions as an electron-donating group (EDG). This is attributed to the lone pair of electrons on the nitrogen atom and the inherent electron-donating character of the cyclopropyl group, which can stabilize an adjacent positive charge. nih.govminia.edu.eg The presence of a strong EDG enhances the electron density of the furan ring, thereby increasing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. rsc.orglibretexts.org

These cycloadditions are characterized by their regio- and stereoselectivity. The reaction of a 2-substituted furan with an unsymmetrical dienophile can theoretically yield four different products. However, in practice, charge interactions and steric hindrance often favor specific isomers. mdpi.com The Diels-Alder reaction is also subject to kinetic and thermodynamic control. masterorganicchemistry.com Typically, at lower temperatures, the reaction is under kinetic control, favoring the formation of the endo adduct due to favorable secondary orbital interactions in the transition state. masterorganicchemistry.com Conversely, at higher temperatures, the reaction becomes reversible and is under thermodynamic control, which leads to the formation of the more sterically stable exo adduct. mdpi.commasterorganicchemistry.com

A crucial aspect of furan Diels-Alder chemistry is the reversibility of the reaction. researchgate.net The cycloaddition process involves the temporary disruption of the furan's aromaticity, which makes the reverse reaction, or retro-Diels-Alder, more facile compared to cycloadditions with non-aromatic dienes. masterorganicchemistry.comnih.gov This equilibrium is sensitive to reaction conditions such as temperature, solvent, and the electronic nature of both the furan derivative and the dienophile. acs.org

Interplay Between Cyclopropane Ring Strain and Furan Aromaticity in Reaction Pathways

The reactivity of this compound is dictated by a nuanced interplay between the aromatic character of the furan ring and the significant ring strain of the cyclopropane moiety.

Furan Aromaticity: Furan is an aromatic heterocycle, but its resonance energy is considerably lower than that of benzene. This reduced aromatic stabilization means that the furan ring can more readily participate in reactions that involve a temporary or permanent loss of aromaticity, such as the Diels-Alder reaction. masterorganicchemistry.comnih.gov

Cyclopropane Ring Strain: The cyclopropane ring is characterized by substantial angle and torsional strain, with a total ring strain energy of approximately 115 kJ/mol. nih.gov This inherent strain makes the ring susceptible to ring-opening reactions. nih.govnih.gov The carbon-carbon bonds within the ring possess a high degree of p-character, allowing the cyclopropyl group to interact electronically with adjacent π-systems and carbocations, often behaving similarly to a vinyl group.

Interactive Effects: In this compound, the primary interaction is electronic. The cyclopropanamine substituent acts as an electron-donating group, increasing the electron density of the furan ring. nih.govminia.edu.eg This activation enhances the furan's capacity to act as a diene, facilitating the disruption of its aromatic system required for cycloaddition reactions. rsc.org While direct experimental data on the coupled reactivity is limited, it is plausible that reaction pathways could be initiated at the furan ring, leading to intermediates that could subsequently trigger a release of the cyclopropane's ring strain. For instance, cyclopropanes bearing an electron-accepting group are known to act as potent electrophiles in ring-opening reactions. nih.gov A transformation on the furan ring that induces an electron-withdrawing character in the substituent could potentially make the cyclopropane ring susceptible to nucleophilic attack.

Detailed Kinetic and Thermodynamic Analysis of Reactions

While specific kinetic and thermodynamic data for this compound are not extensively documented, a detailed analysis can be constructed by examining analogous systems. The Diels-Alder reaction between furan derivatives and dienophiles like maleimides is a well-studied, thermally reversible process. researchgate.netmdpi.com

Kinetic Analysis: The forward Diels-Alder reaction generally follows second-order kinetics, while the retro-Diels-Alder is a first-order process. mdpi.com The rate of the forward reaction is highly dependent on the electronic properties of the reactants. The electron-donating cyclopropanamine group in this compound is expected to lower the activation energy (Ea) for the cycloaddition compared to unsubstituted furan, thereby increasing the reaction rate constant (k). rsc.org

Studies on similar systems, such as furan-functionalized polymers reacting with maleimides, provide insight into the kinetic parameters. For these reactions, activation energies for the forward Diels-Alder (Ea,D-A) are typically lower than those for the retro-Diels-Alder (Ea,rD-A). mdpi.com As shown in the table below, kinetic parameters are sensitive to the specific reactants and conditions. At lower temperatures, the faster formation of the endo adduct indicates it is the kinetic product. masterorganicchemistry.com

Thermodynamic Analysis: The thermodynamics of the furan Diels-Alder reaction are governed by the balance between the formation of two new sigma bonds and one new pi bond, and the disruption of the furan's aromaticity. nih.gov The reaction is often reversible, and the position of the equilibrium is temperature-dependent. masterorganicchemistry.com

| Reacting System | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Furan-functionalized Polystyrene + Maleimide | Ea,D-A | 7.04 kJ/mol | 60-80 °C | mdpi.com |

| Ea,rD-A | 57.9 kJ/mol | 130-140 °C | mdpi.com | |

| Kinetics | 2nd order (forward), 1st order (retro) | - | mdpi.com | |

| Furfuryl Alcohol + N-(2-Hydroxyethyl)maleimide | ΔH° | -58.4 ± 0.6 kJ/mol | DMSO-d6, 1H NMR | nih.gov |

| ΔS° | -145 ± 2 J/mol·K | |||

| Ea (forward) | 47.8 ± 0.8 kJ/mol | |||

| Furfuryl Alcohol + N-Hydroxymaleimide | ΔH° | -60.5 ± 0.8 kJ/mol | DMSO-d6, 1H NMR | nih.gov |

| ΔS° | -148 ± 2 J/mol·K | |||

| Ea (forward) | 49.0 ± 0.7 kJ/mol |

Structure Reactivity and Structure Stereochemistry Relationships in 1 Furan 2 Yl Cyclopropanamine Analogs

Conformational Analysis and Stereoelectronic Effects

The cyclopropane (B1198618) ring can be used to conformationally restrict biologically active molecules, which can enhance their activity and help identify the specific three-dimensional shape required for biological action. nih.gov For analogs of 1-(furan-2-yl)cyclopropanamine, two primary conformations can be envisioned: a "folded" or cis conformation, where the furan (B31954) ring and the amine group are on the same side of the cyclopropane ring, and an "extended" or trans conformation, where they are on opposite sides. nih.govnih.gov

The stability of these conformers is influenced by stereoelectronic effects, such as hyperconjugation between the furan's π-system and the σ-orbitals of the cyclopropane ring, often referred to as Walsh orbitals. msu.edu The relative orientation of the furan and cyclopropane rings dictates the efficiency of this orbital overlap, which in turn affects the molecule's stability and reactivity. baranlab.org For instance, studies on related systems show that gauche interactions, which might be expected to be destabilizing due to steric clash, can be favored due to stabilizing σ → σ* orbital interactions, a phenomenon known as the gauche effect. wikipedia.orgmsu.edu The rotational barrier between different conformations around the furan-cyclopropane bond is a critical parameter, although specific values for this compound are not widely reported. msu.edursc.org

Influence of Substituents on Cyclopropane and Furan Reactivity

The reactivity of both the cyclopropane and furan rings can be significantly altered by the introduction of substituents. The cyclopropane ring's inherent ring strain, which provides a thermodynamic driving force for ring-opening reactions, can be modulated by the electronic nature of attached groups. nih.govresearchgate.net

When electron-accepting groups are attached to the cyclopropane ring, it can act as an electrophile, undergoing polar ring-opening reactions with nucleophiles. nih.govresearchgate.net The presence of an additional substituent, such as an aryl group (like furan), can further influence this reactivity. Studies on 2-aryl-cyclopropylamines show that both electron-withdrawing and electron-donating substituents on the aryl ring can enhance the rate of certain reactions, leading to parabolic Hammett plots. nih.govresearchgate.net This indicates a change in the reaction mechanism or rate-determining step depending on the substituent's electronic properties. nih.gov

The electronic character of substituents also directly impacts the properties of the amine group. In a study of fluorinated 2-aryl-cyclopropylamines, which serve as excellent models, substituents on the aryl ring were shown to systematically alter the basicity (pKa) of the amine. nih.gov

Table 1: Effect of Aryl Substituents on the pKa of trans-2-Aryl-2-fluorocyclopropylamines Data adapted from a study on substituted 2-phenyl-2-fluorocyclopropylamines, serving as a model for furan-substituted analogs. nih.gov

| Substituent (para-position) | Substituent Effect | pKa |

| -H | Neutral | 7.33 |

| -Cl | Electron-Withdrawing (-I) | 7.19 |

| -F | Electron-Withdrawing (-I) | 7.21 |

| -CH₃ | Electron-Donating (+I) | 7.43 |

| -OCH₃ | Electron-Donating (+M) | 7.46 |

As shown in the table, electron-withdrawing groups like chlorine and fluorine decrease the pKa, making the amine less basic. nih.gov Conversely, electron-donating groups like methyl and methoxy (B1213986) increase the pKa. nih.gov This modulation of basicity is a critical factor in biological contexts and for controlling reaction pathways. nih.gov Furthermore, the electronic properties of substituents can influence the rate of cyclopropane ring opening, with electron-withdrawing groups expected to accelerate the reaction. nih.gov

Modulation of Chemical Behavior through Strategic Functionalization

Strategic functionalization involves the deliberate introduction of chemical groups to control a molecule's behavior and synthesize derivatives with desired properties. chim.it For this compound analogs, this can involve modifying the furan ring, the cyclopropane ring, or the amine group.

The furan core itself presents unique challenges and opportunities for functionalization. While the C-H bonds at the 2- and 5-positions are generally more reactive, the C-H bonds at the 3- and 4-positions are considered unreactive. researchgate.netnih.gov Developing catalytic methods for the selective functionalization of these "unreactive" positions is an active area of research, as it would allow for the creation of a new generation of furan-based molecules. researchgate.netnih.gov However, the furan ring is sensitive to acids, strong oxidants, and high temperatures, which limits the use of many classical C-H functionalization methods. researchgate.netnih.gov

Modern synthetic strategies offer powerful tools for creating functionalized furan derivatives that would be difficult to prepare otherwise. chim.it These include:

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to attach various aryl or heteroaryl groups to the furan ring, significantly diversifying the molecular structure. nih.govnih.gov

Cycloisomerization: Copper-catalyzed cycloisomerization of alkynyl ketones provides a mild and efficient route to 2,5-disubstituted furans, allowing for the synthesis of furans with acid- or base-sensitive functional groups. nih.gov

Oxidative Rearrangement: The furan ring can undergo oxidative dearomatization to form highly reactive intermediates, which can then be trapped or rearranged to yield complex, functionalized products that are no longer furans. nih.gov This strategy completely alters the chemical behavior of the starting material. nih.gov

"Catch-Release" Strategies: Innovative methods, such as using the furan's Diels-Alder reactivity for reversible tagging, can facilitate the discovery and isolation of novel furan-functionalized compounds from complex mixtures. nih.gov

Table 2: Examples of Strategic Functionalization of Furan Rings

| Strategy | Description | Potential Outcome for Analogs | Source(s) |

| C-H Functionalization | Direct replacement of a C-H bond on the furan ring with a new functional group. | Introduction of new substituents at specific positions to tune electronic properties or provide handles for further reaction. | researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction to form a C-C bond between a furan-boronic acid (or halide) and a coupling partner. | Synthesis of bi-aryl systems, connecting the furan ring to other aromatic or heterocyclic structures. | nih.gov |

| Oxidative Dearomatization | Oxidation of the furan ring to break its aromaticity, creating a reactive intermediate for further transformation. | Conversion of the furan moiety into a different cyclic or acyclic structure, such as a prop-2-en-1-one. | nih.gov |

| Diels-Alder Cycloaddition | Using the furan as a diene in a cycloaddition reaction, often reversibly. | Temporary modification of the furan ring to protect it or to enable purification, followed by a retro-Diels-Alder to regenerate the furan. | nih.gov |

These functionalization strategies allow chemists to precisely modulate the chemical and physical properties of this compound analogs, tailoring them for specific applications.

Regioselectivity and Diastereoselectivity in Complex Transformations

In the synthesis of complex molecules based on the this compound scaffold, controlling the orientation of reacting groups is paramount. This involves two key concepts:

Regioselectivity: Controlling where on a molecule a reaction occurs.

Diastereoselectivity: Controlling the formation of one diastereomer over another (i.e., the relative 3D arrangement of stereocenters).

Regioselectivity is crucial when functionalizing the furan ring. For example, in the synthesis of benzofurans from phenols and α-haloketones, the choice of catalyst and conditions can lead to the highly regioselective formation of a single product isomer. mdpi.com

Diastereoselectivity is fundamental when creating new stereocenters, particularly on or adjacent to the cyclopropane ring. The synthesis of substituted cyclopropanes often yields a mixture of cis and trans isomers. Diastereoselective methods aim to produce one isomer preferentially. nih.gov This can be achieved through various means, including the use of chiral auxiliaries or catalysts. chemrxiv.org For instance, multicomponent reactions catalyzed by Lewis acids like indium can assemble highly substituted cyclopenta[c]furans from simple starting materials with moderate to excellent diastereoselectivity. nih.gov The stereochemical outcome of such reactions can be highly dependent on the steric bulk of the reactants and the nature of the catalyst. nih.gov

Similarly, the diastereoselective synthesis of spirodihydrobenzofuran analogs, which contain a furan ring, has been achieved by controlling the facial attack of reagents on a cyclic ketone intermediate. uchile.cl These examples underscore the principle that by carefully choosing reagents and reaction conditions, chemists can exert a high degree of control over the three-dimensional structure of the final product in complex transformations involving furan and cyclopropane moieties. nih.govnih.govuchile.cl

Computational and Theoretical Chemistry of 1 Furan 2 Yl Cyclopropanamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For 1-(furan-2-yl)cyclopropanamine, these calculations would elucidate the interplay between the π-electron system of the furan (B31954) ring and the strained σ-bonds of the cyclopropane (B1198618) moiety.

Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model electronic structure. DFT functionals like B3LYP or M06-2X are often used to investigate the structural properties of intermediates and transition states in reactions involving furan rings maxapress.com. In the case of this compound, these calculations would reveal the electron density distribution, molecular orbital energies, and the partial charges on each atom. The nitrogen atom of the amine group and the oxygen heteroatom in the furan ring are expected to be regions of high electron density.

The bonding in the cyclopropane ring is of particular theoretical interest. The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ angle of 109.5°, leading to what is known as angle strain masterorganicchemistry.com. The C-C bonds are "bent" bonds, containing a higher degree of p-character than typical alkane bonds. This change in hybridization increases the electronegativity of the carbon atoms within the strained ring masterorganicchemistry.commasterorganicchemistry.com. Quantum calculations can quantify the nature of these bonds and their influence on the adjacent furan ring and amine group.

Molecular Dynamics Simulations of Reaction Intermediates and Conformers

Molecular Dynamics (MD) simulations provide a means to observe the motion of atoms and molecules over time, offering a view of the conformational flexibility and dynamic behavior of this compound. These simulations model the molecule's behavior in different environments, such as in various solvents or at different temperatures.

A key application of MD for this molecule would be the exploration of its conformational space. The primary degree of freedom is the rotation around the single bond connecting the furan C2 carbon to the cyclopropyl (B3062369) carbon. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformers and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying the formation and stability of reaction intermediates. By simulating the molecule at high temperatures, it is possible to accelerate chemical transformations and observe potential reaction pathways and transient intermediate structures that may not be stable enough for experimental isolation. This approach is valuable for understanding complex reaction networks without pre-existing assumptions about the mechanism.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry provides powerful tools for predicting the most likely pathways a reaction will follow, identifying the high-energy transition state (TS) structures, and calculating the activation energy required for the reaction to proceed.

For this compound, a primary area of investigation would be the reactions involving the opening of the strained cyclopropane ring, which is a common reactive pathway for such molecules. Computational methods can model this process, predicting whether the ring opening is thermally or photochemically allowed and what products would form.

Theoretical studies on related systems, such as the gold-catalyzed isomerization of alkynyl epoxides to furans, demonstrate how DFT calculations (using functionals like M06-2X) can elucidate complex reaction mechanisms maxapress.com. These studies map the energy profile of the reaction, detailing the relative energies of reactants, intermediates, transition states, and products. The influence of solvents on the energy barriers can also be modeled, providing a comprehensive understanding of the reaction kinetics maxapress.com. For example, a theoretical study on a furan-forming reaction showed that the choice of solvent could significantly impact the free energy of the final product, with acetonitrile (B52724) and methanol (B129727) being potentially effective solvents maxapress.com.

The table below, adapted from a computational study on a furan-forming reaction, illustrates the type of data generated from such predictions, showing how relative energies of reaction steps can be determined in different solvents maxapress.com.

| Reaction Step | Acetonitrile (kcal/mol) | Methanol (kcal/mol) | DCM (kcal/mol) | Toluene (kcal/mol) |

|---|---|---|---|---|

| Reactant | 0.0 | 0.0 | 0.0 | 0.0 |

| Intermediate 1 | -17.9 | -17.5 | -15.5 | -12.8 |

| Transition State 1 | -10.2 | -9.7 | -8.0 | -5.3 |

| Intermediate 2 | -47.5 | -47.2 | -45.7 | -43.7 |

| Transition State 2 | -28.7 | -28.3 | -26.6 | -24.3 |

| Product | -71.6 | -71.4 | -70.2 | -68.9 |

This table presents data for the Au-catalyzed isomerization of an alkynyl epoxide to a furan derivative, illustrating how computational methods are used to determine reaction energy profiles in various solvents. The values represent the relative free energies of different species along the reaction coordinate. maxapress.com

Computational Analysis of Aromaticity, Ring Strain, and Other Energetic Contributions

Ring Strain of the Cyclopropane Ring The cyclopropane ring is the archetypal example of a strained cycloalkane. Its total ring strain is experimentally and computationally determined to be approximately 27-28 kcal/mol. masterorganicchemistry.comutexas.edu This high strain arises from two main sources:

Angle Strain : The internal C-C-C bond angles are forced to be 60°, a large deviation from the preferred tetrahedral angle of ~109.5°, leading to inefficient orbital overlap and weaker C-C bonds. masterorganicchemistry.comutexas.edu

Torsional Strain : The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces additional energetic strain, estimated to be around 9 kcal/mol. utexas.edu

This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, as breaking the ring releases this stored energy. Computational methods like homodesmotic reactions are used to calculate these strain energies precisely. The table below compares the strain energy of a cyclopropyl group to other common cycloalkanes.

| Cycloalkane | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|

| Cyclopropane | 27.6 | 9.2 |

| Cyclobutane | 26.3 | 6.6 |

| Cyclopentane | 6.2 | 1.2 |

| Cyclohexane | 0.0 | 0.0 |

This table shows a comparison of the total ring strain for several cycloalkanes, highlighting the exceptionally high strain in cyclopropane. masterorganicchemistry.commasterorganicchemistry.com

A complete computational analysis of this compound would involve dissecting these energetic contributions to build a comprehensive model of its chemical behavior.

Advanced Analytical Methodologies for Research on 1 Furan 2 Yl Cyclopropanamine

Spectroscopic Techniques for Complex Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation. For 1-(Furan-2-yl)cyclopropanamine, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy would provide a complete picture of its atomic connectivity and composition.

Advanced Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the furan (B31954) and cyclopropane (B1198618) rings.

¹H NMR spectra would reveal the distinct chemical shifts and coupling patterns for the protons on the furan ring, typically found in the aromatic region (δ 6.0-7.5 ppm), and the aliphatic protons of the cyclopropane ring, which appear at much higher field (upfield), usually between δ 0.5-1.5 ppm. For instance, in related furan derivatives, the furan protons show characteristic splitting patterns that confirm their relative positions. researchgate.netnih.gov The protons on the carbon adjacent to the amine group would also have a distinct chemical shift.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The spectrum would show distinct signals for the furan ring carbons (typically δ 105-155 ppm), the cyclopropane ring carbons (δ 10-40 ppm), and the carbon atom bonded to the nitrogen. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the furan and cyclopropane moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is illustrative, based on typical chemical shifts for furan and cyclopropane moieties.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Furan Ring Protons (H3, H4, H5) | ¹H NMR | 6.2 - 7.4 | Three distinct signals with characteristic doublet and triplet patterns. researchgate.net |

| Cyclopropane Ring Protons (CH₂) | ¹H NMR | 0.7 - 1.2 | Complex multiplets due to geminal and cis/trans coupling. |

| Amine Proton (NH₂) | ¹H NMR | 1.5 - 2.5 | Broad singlet, exchangeable with D₂O. |

| Furan Ring Carbons | ¹³C NMR | 105 - 153 | Four distinct signals, with the carbon attached to the cyclopropane ring being the most downfield. nih.gov |

| Cyclopropane Ring Carbons | ¹³C NMR | 15 - 35 | Two signals expected, one for the C-NH₂ carbon and one for the CH₂ carbons. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₇H₉NO), the expected exact mass would be calculated and compared to the experimental value, with a mass error of less than 5 ppm considered confirmation of the formula. Various ionization techniques can be used, with electrospray ionization (ESI) being common for polar molecules like amines. nih.govmdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses, such as the loss of the amine group or fragmentation of the furan ring.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Adducts of a Related Compound, N-[1-(Furan-2-yl)ethyl]cyclopropanamine (C₉H₁₃NO) Data from PubChemLite for a structurally similar compound. uni.lu

| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 152.10700 | 128.2 |

| [M+Na]⁺ | 174.08894 | 136.5 |

| [M+K]⁺ | 190.06288 | 135.6 |

| [M-H]⁻ | 150.09244 | 136.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The furan ring would show C-H stretching vibrations above 3100 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and characteristic C-O-C stretching. researchgate.net The primary amine (NH₂) group would be identified by two N-H stretching bands in the 3300-3500 cm⁻¹ region and a scissoring vibration around 1600 cm⁻¹. The cyclopropane C-H stretching is also expected near 3000-3100 cm⁻¹. rsc.org

Chromatographic Techniques for Separation, Purification, and Chiral Analysis

Chromatographic methods are essential for separating the target compound from reaction mixtures and for resolving its enantiomers.

Preparative High-Performance Liquid Chromatography (HPLC)

Following a chemical synthesis, preparative HPLC is a powerful technique for isolating this compound in high purity. This method utilizes a high-pressure pump to pass the crude mixture through a column packed with a stationary phase. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), components are separated based on their differential partitioning between the two phases. mdpi.com The fractions containing the pure compound are collected for further analysis.

Chiral Supercritical Fluid Chromatography (SFC) / High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral molecule, separating its two enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC and SFC are the premier techniques for this purpose. eijppr.com These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely successful for separating a broad range of chiral compounds, including amines. rsc.orgmdpi.com Chiral SFC is often advantageous over HPLC as it uses supercritical CO₂ as the main mobile phase component, which allows for faster separations and reduces the use of organic solvents. rochester.edu Method development would involve screening various CSPs and mobile phase modifiers (e.g., alcohols in SFC or HPLC) to achieve baseline resolution of the two enantiomers.

Table 3: Illustrative Starting Conditions for Chiral Method Development for this compound

| Technique | Chiral Stationary Phase (CSP) Examples | Typical Mobile Phase |

|---|---|---|

| Chiral HPLC (Normal Phase) | Chiralpak® IA, Chiralcel® OD | Heptane/Isopropanol with a basic additive (e.g., diethylamine) |

| Chiral HPLC (Reversed Phase) | Chiralpak® ID, Chiralcel® OZ | Acetonitrile/Water or Methanol (B129727)/Water with a buffer |

| Chiral SFC | Lux® Cellulose-1, Chiralpak® IG | CO₂ with a co-solvent (e.g., Methanol, Ethanol) and an additive |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable crystal of one of its enantiomers (often as a salt with a chiral acid) would allow for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. The analysis provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. This information is invaluable for understanding structure-activity relationships and for computational modeling studies. While no crystal structure has been published for this compound, the technique has been successfully applied to numerous furan and cyclopropane-containing compounds. researchgate.netresearchgate.net

Table 4: Representative Crystal Data Parameters Obtained from an X-ray Crystallography Experiment This table is illustrative and does not represent actual data for this compound.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C₇H₉NO | Elemental composition of the crystal |

| Crystal System | Monoclinic | The basic shape of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| Unit Cell Dimensions (a, b, c, β) | a = 8.5 Å, b = 10.2 Å, c = 7.8 Å, β = 95° | The size and angles of the repeating crystal unit |

| Resolution (Å) | 0.80 | The level of detail in the electron density map |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data |

Applications and Emerging Research Directions in 1 Furan 2 Yl Cyclopropanamine Chemistry

Role as a Privileged Scaffold in Advanced Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery and the development of chemical probes. smolecule.comnih.gov The 1-(furan-2-yl)cyclopropanamine structure embodies this principle by merging two biologically relevant motifs: the furan (B31954) ring and the cyclopropylamine (B47189) unit. Heterocyclic compounds, in general, are a cornerstone of medicinal chemistry, forming the basis of a vast array of pharmacologically active compounds. sigmaaldrich.com The furan ring, in particular, is a common feature in numerous natural products and synthetic drugs. ijsrst.comnih.gov The cyclopropane (B1198618) ring serves to restrict the conformation of biologically active molecules, which can enhance binding affinity and selectivity for their targets. nih.gov

The this compound scaffold is a versatile building block for constructing a wide range of more complex heterocyclic systems. sigmaaldrich.com Both the furan and the cyclopropylamine components can participate in various chemical transformations.

The furan ring can act as a diene in Diels-Alder reactions or undergo electrophilic substitution. A notable and innovative application is the Furan-Thiol-Amine (FuTine) multicomponent reaction. nih.govresearchgate.net In this bio-inspired process, the furan ring is oxidized in situ to generate a highly reactive cis-2-butene-1,4-dial intermediate. This intermediate can then be trapped sequentially by a thiol and an amine in a one-pot reaction to form highly substituted pyrrole (B145914) heterocycles. nih.govresearchgate.net This demonstrates the furan's capacity to function as a latent 1,4-dicarbonyl compound, enabling access to complex structures from simple precursors.

The primary amine of the cyclopropylamine unit is a potent nucleophile, readily participating in reactions to form amides, sulfonamides, and ureas, or undergoing reductive amination and N-alkylation. This allows for the straightforward introduction of diverse substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

The following table summarizes representative reactions where the furan and cyclopropylamine moieties can be utilized to generate diverse heterocyclic structures.

| Moiety | Reaction Type | Potential Products |

| Furan | Diels-Alder [4+2] Cycloaddition | Fused oxabicyclic systems |

| FuTine Multicomponent Reaction | Substituted pyrroles | |

| Electrophilic Substitution | Functionalized furans | |

| Cyclopropylamine | Acylation | Amides |

| Sulfonylation | Sulfonamides | |

| Reductive Amination | Secondary/Tertiary amines |

This table illustrates the potential reactivity of the this compound scaffold based on established chemistry of its constituent parts.

Chirality is a critical aspect of modern drug design, and the development of methods for asymmetric synthesis is a major focus of chemical research. rsc.org this compound can be resolved into its constituent enantiomers or synthesized directly in an enantiomerically pure form, making it a valuable chiral synthon. nih.govrsc.org

The asymmetric synthesis of substituted cyclopropanes is a well-established field, with several powerful methods available. nih.govorganic-chemistry.orgresearchgate.net For instance, chiral rhodium complexes have been shown to catalyze the enantioselective cyclopropanation of olefins with ylides to produce optically pure cyclopropanes with excellent control over both enantiomeric excess (ee) and diastereomeric ratio (dr). organic-chemistry.orgresearchgate.net Such methods could be adapted for the synthesis of chiral this compound precursors.

Once obtained in enantiopure form, this chiral building block can be used to synthesize conformationally restricted analogues of biologically active molecules. For example, chiral aminomethyl-imidazolyl-cyclopropanes have been synthesized as rigid analogues of histamine (B1213489) to probe its bioactive conformation. nih.gov Similarly, chiral this compound could be incorporated into new chemical entities to improve their potency and selectivity or to reduce off-target effects.

| Method for Asymmetric Synthesis | Catalyst Type | Key Feature |

| Catalytic Cyclopropanation | Chiral Rhodium (Rh(III)) Complex | High enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes. organic-chemistry.orgresearchgate.net |

| Chiral Auxiliary Approach | Use of removable chiral groups | Stepwise construction to control stereochemistry. rsc.org |

| Substrate-Directed Reaction | Internal directing group | High stereocontrol in cyclopropanation steps. rsc.org |

This table highlights established strategies for asymmetric cyclopropane synthesis that could be applied to produce chiral this compound.

Integration into Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. rsc.org These reactions are highly efficient, increasing molecular complexity rapidly while minimizing waste and operational steps. The structure of this compound is well-suited for integration into such sequences.

As previously mentioned, the FuTine reaction is a prime example of a multicomponent cascade where the furan moiety is central to the transformation. nih.gov Another potential cascade could involve the ring-opening of the cyclopropane. Donor-acceptor substituted cyclopropanes can undergo nucleophilic ring-opening, and this reactivity can be harnessed in tandem sequences. For example, a Lewis acid could mediate the ring-opening of a suitably functionalized this compound derivative, with the resulting intermediate being trapped intramolecularly by the furan ring or an appended nucleophile to construct polycyclic systems. smolecule.com

Furthermore, three-component cascade reactions involving ketones, amines, and activated alkenes have been developed to access complex indole (B1671886) scaffolds through cooperative enamine-acid catalysis. nih.gov Analogous strategies could be envisioned using this compound as the amine component to generate novel heterocyclic cores.

Development of Sustainable and Green Chemistry Routes for Furan-Cyclopropylamine Conjugates

The principles of green chemistry encourage the use of renewable feedstocks, the reduction of waste, and the development of energy-efficient processes. mdpi.comrsc.orgrsc.org The furan component of this compound is particularly amenable to sustainable production, as furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are readily accessible from the dehydration of carbohydrates found in biomass. mdpi.comfrontiersin.orgresearchgate.net

Chitin, the second most abundant biopolymer, can be a source for nitrogen-containing furan derivatives such as 3-acetamido-5-acetylfuran (B13792600) (3A5AF), offering a renewable pathway to functionalized building blocks. rsc.org Research is focused on developing efficient catalytic systems, including zeolites and ionic liquids, to convert biomass into these platform chemicals. nih.govfrontiersin.org These bio-derived furans can then be further elaborated into target molecules like this compound. For instance, furan-based diamines have been synthesized from 2,5-furandimethanol (B16202) for the preparation of bio-based polyimides, showcasing the industrial potential of these renewable feedstocks. mdpi.com

The challenge lies in developing an integrated, one-pot process that combines the synthesis of the furan precursor from biomass with its subsequent conversion to the final cyclopropylamine conjugate, thereby maximizing atom economy and minimizing environmental impact. rsc.org

Future Perspectives and Underexplored Research Avenues

The potential of this compound is far from fully realized, and several research avenues remain to be explored.

Medicinal Chemistry: A systematic exploration of derivatives as inhibitors for enzymes like dipeptidyl peptidases (DPPs) or Fibroblast Activation Protein (FAP), where constrained scaffolds are known to be effective, could yield potent and selective therapeutic agents. nih.gov

Catalysis: Chiral versions of this compound or its derivatives could be investigated as novel ligands for asymmetric metal catalysis. The combination of a soft furan donor and a hard amine donor could lead to unique reactivity and selectivity.

Materials Science: The rigid furan-cyclopropane unit could be incorporated as a monomer into polymers. The successful synthesis of bio-based polyimides from furan-diamines suggests that polymers derived from this compound could exhibit interesting thermal and mechanical properties. mdpi.com

Advanced Synthesis: The development of novel cascade reactions that simultaneously exploit the reactivity of both the furan and cyclopropylamine moieties could lead to the rapid assembly of unique and complex molecular architectures that are currently difficult to access. This includes leveraging the furan as a convertible group that can be transformed into other ring systems after participating in an initial reaction.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(furan-2-yl)cyclopropanamine derivatives with antitubercular activity?

- Methodological Answer : The synthesis involves a three-step process: (i) Reaction of aromatic aldehydes with thiosemicarbazide to form thiosemicarbazones. (ii) Oxidative cyclization using FeCl₃ in citric acid to yield 5-phenyl-1,3,4-thiadiazol-2-amine intermediates. (iii) Condensation of the thiadiazole amine with furfural via nucleophilic addition and dehydration in H₂SO₄/DMF. Key intermediates and final products are validated via IR, ¹H NMR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

- Methodological Answer : Essential techniques include:

- IR spectroscopy to confirm functional groups (e.g., azomethine C=N stretches at ~1600 cm⁻¹).

- ¹H NMR to verify furan ring protons (δ 6.3–7.4 ppm) and cyclopropane CH₂ groups (δ 1.2–1.8 ppm).

- Mass spectrometry (e.g., ESI-MS) for molecular ion peaks and fragmentation patterns.

These methods ensure purity and structural fidelity .

Advanced Research Questions

Q. How do electronic substituents on the phenyl ring modulate antitubercular activity in this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance activity by improving binding to enoyl-ACP reductase’s hydrophobic pocket. For example:

- Fb (3-chlorophenyl derivative) : MIC = 3.3 µg/mL due to strong hydrogen bonding with Tyr158 and Met103.